molecular formula C10H12Br2O2 B11937731 2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene CAS No. 76429-74-8

2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene

Cat. No.: B11937731
CAS No.: 76429-74-8
M. Wt: 324.01 g/mol
InChI Key: UYGHFQDXVOHZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene is an organic compound with the molecular formula C10H12Br2O2 It is a brominated ether derivative of methoxybenzene, characterized by the presence of bromine atoms at the 2 and 3 positions of the propoxy group and a methoxy group at the 4 position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene typically involves the bromination of 1-(3-bromopropoxy)-4-methoxybenzene. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually conducted under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atoms, yielding the corresponding hydrocarbon derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Products include 1-(3-hydroxypropoxy)-4-methoxybenzene or 1-(3-aminopropoxy)-4-methoxybenzene.

    Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Products include 1-(3-propoxy)-4-methoxybenzene.

Scientific Research Applications

2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene depends on its interaction with molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The overall effect is determined by the specific molecular pathways involved in the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3-bromopropoxy)-4-fluorobenzene
  • 2-Bromo-1-(3-bromopropoxy)-4-methylbenzene
  • 1-Bromo-2-(bromomethyl)benzene

Uniqueness

2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications, distinguishing it from other similar brominated benzene derivatives.

Properties

CAS No.

76429-74-8

Molecular Formula

C10H12Br2O2

Molecular Weight

324.01 g/mol

IUPAC Name

2-bromo-1-(3-bromopropoxy)-4-methoxybenzene

InChI

InChI=1S/C10H12Br2O2/c1-13-8-3-4-10(9(12)7-8)14-6-2-5-11/h3-4,7H,2,5-6H2,1H3

InChI Key

UYGHFQDXVOHZPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCCCBr)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.